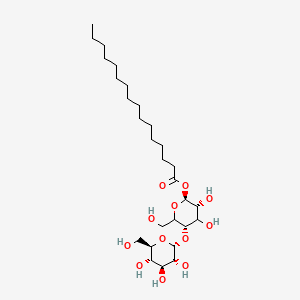
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate is a complex carbohydrate derivative It is a glycosylated fatty acid ester, combining a disaccharide with a long-chain fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate typically involves the glycosylation of a fatty acid ester. The process begins with the protection of hydroxyl groups on the glucose molecules, followed by the formation of a glycosidic bond between the glucose units. The final step involves the esterification of the glycosylated disaccharide with hexadecanoic acid under acidic or enzymatic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bond and the esterification process. This method is preferred for its specificity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form carboxylic acids.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Used in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactose: A disaccharide composed of glucose and galactose.
Maltose: A disaccharide composed of two glucose units.
Cellobiose: A disaccharide composed of two glucose units linked by a beta-1,4 bond.
Uniqueness
4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-hexadecanoate is unique due to its combination of a disaccharide with a long-chain fatty acid. This structure imparts distinct amphiphilic properties, making it useful in applications where both hydrophilic and hydrophobic interactions are required .
Eigenschaften
Molekularformel |
C28H52O12 |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] hexadecanoate |
InChI |
InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(31)39-27-25(36)23(34)26(19(17-30)38-27)40-28-24(35)22(33)21(32)18(16-29)37-28/h18-19,21-30,32-36H,2-17H2,1H3/t18-,19?,21-,22+,23?,24-,25-,26-,27+,28-/m1/s1 |
InChI-Schlüssel |
RNGHRVXOJJGFHH-QICRYOHHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


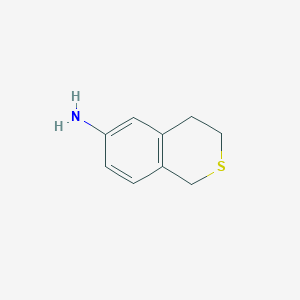
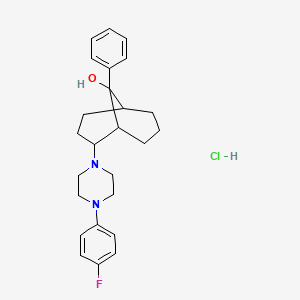
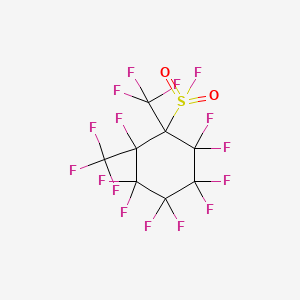
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
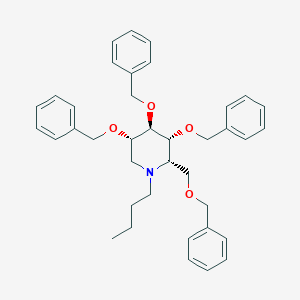
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)

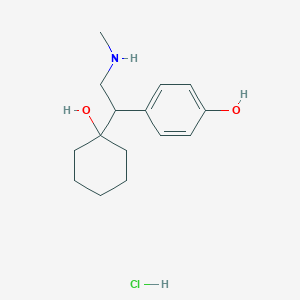
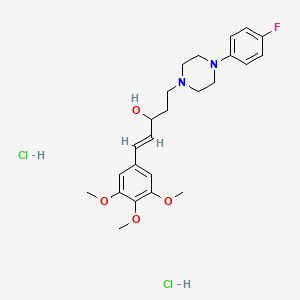
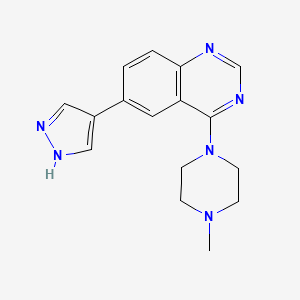
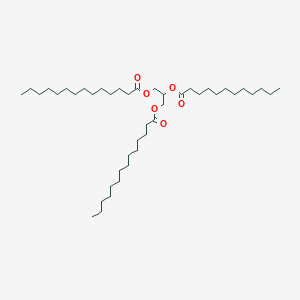
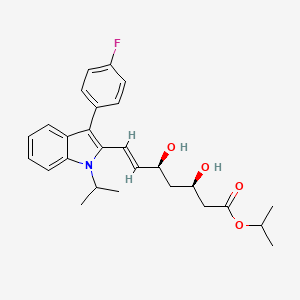
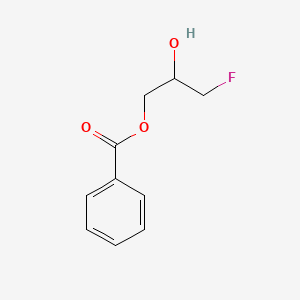
![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
